molecular formula C12H16O3 B2941286 3-[4-(Propan-2-yl)phenoxy]propanoic acid CAS No. 926257-24-1

3-[4-(Propan-2-yl)phenoxy]propanoic acid

Cat. No.: B2941286
CAS No.: 926257-24-1
M. Wt: 208.257
InChI Key: LGUAUHTVKKNVOM-UHFFFAOYSA-N
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Description

3-[4-(Propan-2-yl)phenoxy]propanoic acid is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of a phenoxy group substituted with a propan-2-yl group and a propanoic acid moiety

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of organic compounds known as phenylpropanoic acids . These compounds typically interact with various receptors and enzymes in the body, influencing a range of biological processes.

Mode of Action

The specific mode of action of 3-[4-(Propan-2-yl)phenoxy]propanoic acid is not well-documented. As a phenylpropanoic acid derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the propanoic acid moiety could allow for interactions with targets that have a binding site or active site compatible with carboxylic acid groups .

Biochemical Pathways

Phenylpropanoic acids and their derivatives are known to be involved in a variety of biochemical pathways, depending on their specific structural features and the biological context .

Pharmacokinetics

The compound’s molecular weight (20825 g/mol) and its polar nature due to the presence of a carboxylic acid group suggest that it may have reasonable bioavailability .

Result of Action

Given its structural similarity to other phenylpropanoic acids, it may exert a variety of biological effects depending on its specific targets and the context of its action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the ionization state of the carboxylic acid group can change with pH, potentially affecting the compound’s interaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Propan-2-yl)phenoxy]propanoic acid typically involves the reaction of 4-(Propan-2-yl)phenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the 3-chloropropanoic acid, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Propan-2-yl)phenoxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.

Scientific Research Applications

3-[4-(Propan-2-yl)phenoxy]propanoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-(Propan-2-yl)phenol: A precursor in the synthesis of 3-[4-(Propan-2-yl)phenoxy]propanoic acid.

    3-Chloropropanoic acid: Another precursor used in the synthesis.

    Phenoxyacetic acid: A structurally related compound with similar chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group and the phenoxy moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-propan-2-ylphenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(2)10-3-5-11(6-4-10)15-8-7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUAUHTVKKNVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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